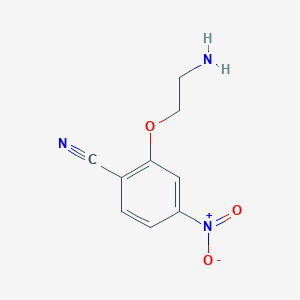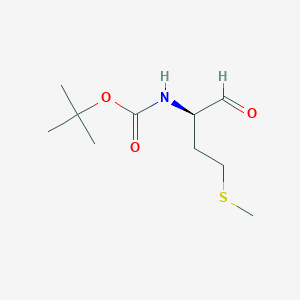![molecular formula C16H17N3O5 B8560450 tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate](/img/structure/B8560450.png)
tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a phenylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate typically involves the following steps:
Formation of the nitropyridine intermediate: This can be achieved by nitration of pyridine derivatives under controlled conditions.
Coupling with phenol derivative: The nitropyridine intermediate is then coupled with a phenol derivative to form the nitropyridin-2-yloxyphenol.
Carbamate formation: The final step involves the reaction of the nitropyridin-2-yloxyphenol with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylcarbamate structure may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate: Similar in structure but contains a prop-2-yn-1-yloxy group instead of a nitropyridin-2-yloxy group. This difference can lead to variations in reactivity and applications.
- tert-Butyl carbamate: A simpler structure lacking the nitropyridine and phenyl groups. It is commonly used as a protecting group in organic synthesis.
The uniqueness of tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O5 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C16H17N3O5/c1-16(2,3)24-15(20)18-11-4-7-13(8-5-11)23-14-9-6-12(10-17-14)19(21)22/h4-10H,1-3H3,(H,18,20) |
InChI Key |
WNOWYOYPGHRGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)
![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)
![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)








